1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C5H10N2O3. It belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Industrial Production Methods
Industrial production of imidazolidin-2-ones often involves the use of heterogeneous catalysts such as γ-Al2O3 and ceria-based materials. These catalysts facilitate the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with CO2 at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidin-2-one derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidin-2-ones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like aromatic and heterocyclic compounds. Reaction conditions often involve acidic or basic catalysts and elevated temperatures .
Major Products
The major products formed from these reactions are substituted imidazolidin-2-ones, which can have various functional groups attached to the imidazolidinone ring .
Scientific Research Applications
1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, imidazolidin-2-one derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Imidazolidinone: A simpler analogue with similar structural features but lacking the hydroxy and methoxymethyl groups.
1-(2-Hydroxyethyl)imidazolidin-2-one: Another derivative with a hydroxyethyl group instead of a methoxymethyl group.
N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones: Compounds with a thione group, exhibiting different chemical properties and biological activities.
Uniqueness
1-Hydroxy-3-(methoxymethyl)imidazolidin-2-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy and methoxymethyl groups allows for unique interactions with molecular targets and enhances its utility in various applications .
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1-hydroxy-3-(methoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-10-4-6-2-3-7(9)5(6)8/h9H,2-4H2,1H3 |
InChI Key |
XUAVMUKHABOPSK-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCN(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.